molecular formula C11H16N4O2S B5557755 (3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

Cat. No. B5557755
M. Wt: 268.34 g/mol
InChI Key: DLHJJXMPJINEOV-KWQFWETISA-N
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Description

Synthesis Analysis

Synthesis of molecules containing a thiadiazole moiety, similar to the compound , involves multiple steps, including the formation of Schiff bases and their subsequent reactions with carboxylic acids. For example, Fedotov and Hotsulia (2023) described the synthesis of a complex molecule that integrates a thiadiazole fragment, highlighting the use of Schiff base formation followed by reaction with carboxylic acids in the synthetic pathway. This process indicates a methodological approach to synthesizing compounds with thiadiazole groups that could be applicable to our compound of interest (Fedotov & Hotsulia, 2023).

Molecular Structure Analysis

The molecular structure of compounds related to "(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid" has been elucidated through various spectroscopic techniques. Quiroga et al. (2013) demonstrated the structural determination of similar complex molecules, incorporating techniques such as 1H NMR spectroscopy and X-ray crystallography, which are essential tools for the detailed analysis of the molecular structure of such compounds (Quiroga et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of molecules containing thiadiazole moieties, similar to our compound, have been explored through various studies. For instance, the work by Raval et al. (2010) on the microwave-assisted synthesis of thiadiazole derivatives outlines the potential chemical reactions these compounds can undergo, providing insight into their reactivity and the conditions under which they can form specific products (Raval et al., 2010).

Physical Properties Analysis

The physical properties of compounds similar to "(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid" include melting points, solubility, and stability. These are crucial for understanding how the compound interacts in different environments and under various conditions. Studies like those conducted by Bahgat et al. (2009) offer valuable information on the vibrational spectra of related compounds, which can be linked to their physical characteristics (Bahgat et al., 2009).

Scientific Research Applications

Chiral Molecules and Molecular Structure

  • Chiral Configurations and Cycloaddition Reactions : A study explored the configurations of chiral molecules and their applications in cycloaddition reactions. The chirality at C-4 of the starting carboxylic acids is eliminated in the products, allowing the determination of chirality at C-3 through chiroptical measurements (Györgydeák et al., 1994).

Synthesis and Bioactivity

  • Anti-inflammatory Activity : A research on the synthesis of 1,3,4-thiadiazole with pyrazole and pyrrole moieties showed significant anti-inflammatory activity. This study suggests potential applications in developing new anti-inflammatory agents (Maddila et al., 2016).
  • Antimycobacterial Activity : Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including those with 1,3,4-thiadiazole structures, were synthesized and tested against Mycobacterium tuberculosis. This research is relevant for developing new antimycobacterial agents (Gezginci et al., 1998).
  • Antimicrobial Evaluation : Another study synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated them for antimicrobial activities. These compounds showed significant activity, highlighting their potential in antimicrobial applications (Noolvi et al., 2016).

Molecular Diversity and Synthesis Techniques

  • Molecular Diversity : A study demonstrated the molecular diversity achievable through the three-component reaction of α-amino acids, dialkyl acetylenedicarboxylates, and N-substituted maleimides, producing various compounds including pyrrolo[3,4-c]pyrroles. This highlights the versatility of these molecules in synthetic chemistry (Chen et al., 2016).

Anticancer Applications

  • Anticancer Evaluation : Research on the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles showed significant cytotoxicity against various cancer cell lines. This underscores the potential of these compounds in cancer research and treatment (Abdo & Kamel, 2015).

Mechanism of Action

1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Future Directions

The development of new 1,3,4-thiadiazole derivatives with potential anticancer properties is an active area of research . Further studies are needed to explore their full potential and to understand their mechanism of action in more detail.

properties

IUPAC Name

(3aS,6aS)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S/c1-7-12-13-10(18-7)15-4-8-3-14(2)5-11(8,6-15)9(16)17/h8H,3-6H2,1-2H3,(H,16,17)/t8-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHJJXMPJINEOV-KWQFWETISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC3CN(CC3(C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)N2C[C@@H]3CN(C[C@@]3(C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,6aS)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid

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